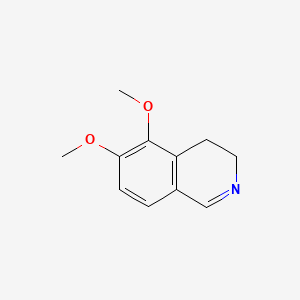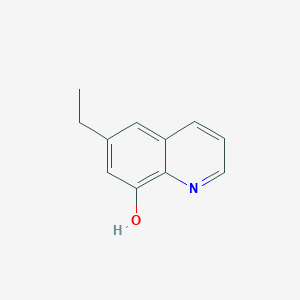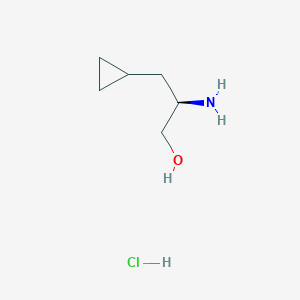
(R)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-2-Amino-3-cyclopropylpropan-1-ol hydrochloride” is a hydrochloride salt of an organic compound. Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base . They are commonly used to improve the water solubility of amines, which can be desirable for substances used in medications .
Wissenschaftliche Forschungsanwendungen
Aryloxypropyl Derivatives
A study by Petrow and Stephenson (1953) discusses the synthesis of aryloxypropanol derivatives, including the l-aryloxy-3-aminopropan-2-ol structure, which bears a formal structural resemblance to certain antibiotics. This indicates its potential use in developing muscle-relaxing and antibacterial/antifungal properties (Petrow & Stephenson, 1953).
Antitumor Activity
Isakhanyan et al. (2016) explored the synthesis of tertiary aminoalkanol hydrochlorides and tested them for antitumor activity. This research suggests a potential application in cancer treatment (Isakhanyan et al., 2016).
Synthesis of Enantiomerically Pure Compounds
Bredikhina et al. (2014) synthesized enantiomerically pure 3-aryloxy-2-hydroxypropanoic acids, indicating the application of (R)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride in creating specific enantiomers for chemical research (Bredikhina et al., 2014).
Antimalarial Activity
D’hooghe et al. (2011) reported the preparation of various 2-amino-3-arylpropan-1-ols, which showed moderate antiplasmodial activity against strains of Plasmodium falciparum. This implies its potential use in developing antimalarial drugs (D’hooghe et al., 2011).
Uterine Relaxant Activity
Viswanathan and Chaudhari (2006) synthesized derivatives of 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]aminopropan-1-ol hydrochlorides, exhibiting potent uterine relaxant activity. This suggests its application in obstetrics and gynecology (Viswanathan & Chaudhari, 2006).
Malaria Parasite Activities
Robin et al. (2007) evaluated a series of 1-aminopropan-2-ols against strains of malaria, highlighting its potential in malaria treatment (Robin et al., 2007).
Wirkmechanismus
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (R)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclopropane carboxylic acid", "Ethylene diamine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Cyclopropane carboxylic acid is reacted with sodium borohydride in methanol to yield cyclopropane carboxylic acid methyl ester.", "Step 2: Cyclopropane carboxylic acid methyl ester is reacted with ethylene diamine in diethyl ether to yield (R)-2-Amino-3-cyclopropylpropan-1-ol.", "Step 3: (R)-2-Amino-3-cyclopropylpropan-1-ol is reacted with hydrochloric acid in water to yield (R)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride." ] } | |
CAS-Nummer |
1038393-51-9 |
Molekularformel |
C6H13NO |
Molekulargewicht |
115.17 g/mol |
IUPAC-Name |
(2R)-2-amino-3-cyclopropylpropan-1-ol |
InChI |
InChI=1S/C6H13NO/c7-6(4-8)3-5-1-2-5/h5-6,8H,1-4,7H2/t6-/m1/s1 |
InChI-Schlüssel |
FOLTVANRLLYQGK-ZCFIWIBFSA-N |
Isomerische SMILES |
C1CC1C[C@H](CO)N |
SMILES |
C1CC1CC(CO)N.Cl |
Kanonische SMILES |
C1CC1CC(CO)N |
Sequenz |
X |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4'-Ethyl-4'-hydroxy-7',8'-dihydrospiro[[1,3]dioxolane-2,6'-pyrano[3,4-f]indolizine]-3',10'(1'H,4'H)-dione](/img/structure/B3318842.png)


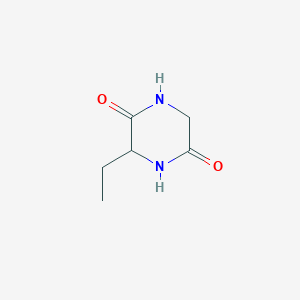
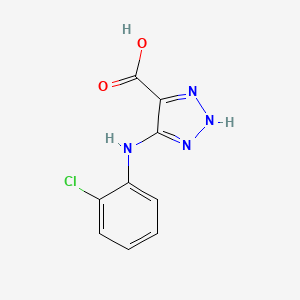
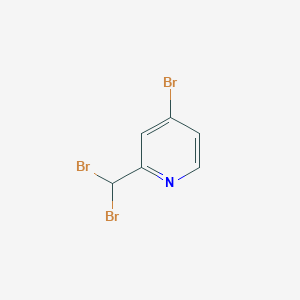
![2-(2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(4-ethylphenyl)acetamido)-N-(tert-butyl)-2-(thiophen-3-yl)acetamide](/img/structure/B3318890.png)
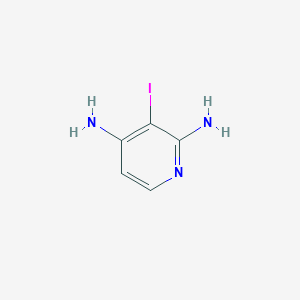

![3-[Methyl(3-oxo-3-phenylpropyl)amino]-1-phenylpropan-1-one](/img/structure/B3318908.png)
